Fucoxantina

Descripción general

Descripción

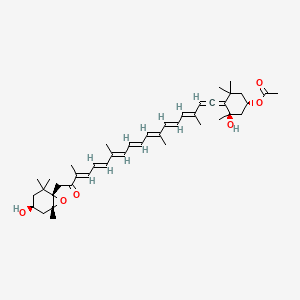

La fucoxantina es un carotenoide xantofílico de color marrón anaranjado que se encuentra principalmente en algas marinas pardas como Padina tetrastomatica, Sargassum wightii, Sargassum horneri, Laminaria digitata, Undaria pinnatifida, Laminaria japonica, Fucus vesiculosus, Saccharina latissima, Scytosiphon lomentaria, Petalonia binghamiae, Laminaria religiosa y Turbinaria ornate . Constituye hasta el 10% de todos los carotenoides que se encuentran en la naturaleza . La this compound tiene una estructura distintiva que contiene un enlace alénico, un grupo epóxido y un grupo carbonilo conjugado en una cadena poliénica . Es conocida por sus diversas propiedades beneficiosas, que incluyen efectos antioxidantes, anticancerígenos, antiobesidad y antiinflamatorios .

Aplicaciones Científicas De Investigación

La fucoxantina tiene numerosas aplicaciones de investigación científica en diversos campos:

Mecanismo De Acción

La fucoxantina ejerce sus efectos a través de diversos objetivos moleculares y vías. Induce el arresto del ciclo celular G1 y la apoptosis al modular la expresión de diversas moléculas celulares y vías de transducción de señales . También regula el metabolismo lipídico, probablemente mediado por la proteína quinasa activada por AMP . Además, la this compound inhibe la transducción de señales de las vías inflamatorias y regula a la baja la expresión de factores inflamatorios como la interleucina-6, la interleucina-1β y el factor de necrosis tumoral-α .

Análisis Bioquímico

Biochemical Properties

Fucoxanthin plays a significant role in biochemical reactions, particularly in the light-harvesting complexes of photosynthetic organisms. It interacts with chlorophyll-protein complexes, aiding in photoprotection and light utilization for photosynthesis . Fucoxanthin also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation . It interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), inhibiting their activity and thereby reducing inflammation .

Cellular Effects

Fucoxanthin influences various cellular processes, including cell growth, apoptosis, and autophagy. In cancer cells, fucoxanthin induces cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of cell proliferation . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, reducing inflammation and promoting cell survival . Additionally, fucoxanthin modulates gene expression related to oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, fucoxanthin exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes such as COX-2 and iNOS, reducing the production of pro-inflammatory mediators . Fucoxanthin also activates the AMP-activated protein kinase (AMPK) pathway, enhancing cellular energy metabolism and reducing lipid accumulation . Furthermore, it modulates the expression of genes involved in apoptosis and cell cycle regulation, such as B-cell lymphoma 2 (Bcl-2) and cyclin-dependent kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fucoxanthin change over time due to its stability and degradation. Fucoxanthin is prone to degradation upon exposure to light, heat, and oxygen, which can affect its bioactivity . Long-term studies have shown that fucoxanthin and its metabolites, such as fucoxanthinol, exhibit sustained antioxidant and anti-inflammatory effects in vitro and in vivo . The stability of fucoxanthin can be enhanced through encapsulation techniques, improving its bioavailability and efficacy .

Dosage Effects in Animal Models

The effects of fucoxanthin vary with different dosages in animal models. At low to moderate doses, fucoxanthin exhibits beneficial effects such as reducing body weight, improving lipid metabolism, and enhancing insulin sensitivity . At high doses, fucoxanthin may cause adverse effects such as liver toxicity and oxidative stress . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Fucoxanthin is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle, pentose phosphate pathway, and glycolysis . It interacts with enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), regulating lipid metabolism and reducing lipid accumulation . Fucoxanthin also modulates the expression of genes involved in glucose metabolism, enhancing insulin sensitivity and glucose uptake .

Transport and Distribution

Fucoxanthin is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the intestine and transported to different tissues via the bloodstream . Fucoxanthin interacts with transporters and binding proteins, facilitating its uptake and distribution . It accumulates in tissues such as the liver, adipose tissue, and brain, where it exerts its bioactive effects .

Subcellular Localization

Fucoxanthin is localized in specific subcellular compartments, influencing its activity and function. In photosynthetic organisms, fucoxanthin is primarily localized in the chloroplasts, where it forms complexes with chlorophyll-protein for light harvesting . In mammalian cells, fucoxanthin and its metabolites are distributed in the cytoplasm and mitochondria, where they exert antioxidant and anti-inflammatory effects . The subcellular localization of fucoxanthin is crucial for its bioactivity and therapeutic potential.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La fucoxantina se puede extraer de las algas pardas utilizando diversos métodos. Un método común implica la extracción asistida por ultrasonidos, donde se obtiene un extracto crudo de Sargassum fusiforme y luego se separa por cromatografía de contracorriente de elución-extrusión . Las condiciones de preparación óptimas incluyen el uso de n-hexano-etanol-agua (20:9:11, v:v:v) como sistema de disolventes bifásico, un caudal de fase móvil de 5 mL por minuto, una velocidad de revolución de 800 revoluciones por minuto, una capacidad de carga de 60 mg por 10 mL y una temperatura de 25°C . Este método produce this compound con alta pureza.

Métodos de Producción Industrial

La producción industrial de this compound a menudo implica el uso de técnicas de extracción y purificación a gran escala. Un método novedoso es la técnica de "azucaramiento", que implica el uso de glucosa para desencadenar la separación de fases en un sistema modelo acuoso de acetonitrilo . Se ha demostrado que este método es eficaz para extraer this compound de algas comestibles islandesas . Otros métodos tradicionales incluyen la cromatografía en columna, la cromatografía en capa fina preparativa y la cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

La fucoxantina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Es muy susceptible a factores externos como la luz, el pH, el oxígeno, las altas temperaturas y los metales pesados, lo que puede provocar su degradación . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos disolventes. Los principales productos que se forman a partir de estas reacciones incluyen fucoxantinol y halocynthiaxantina .

Comparación Con Compuestos Similares

La fucoxantina es única entre los carotenoides debido a su estructura química distintiva, que incluye un enlace alénico, un grupo epóxido y un grupo carbonilo conjugado . Compuestos similares incluyen otros carotenoides como el beta-caroteno, la luteína y la astaxantina. En comparación con estos compuestos, la this compound ha mostrado propiedades superiores contra la obesidad, la diabetes y el cáncer . Su estructura única también contribuye a su mayor bioactividad y estabilidad en ciertas condiciones .

Propiedades

InChI |

InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,40+,41+,42-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWWTRQNNRNTPU-ABBNZJFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031617 | |

| Record name | Fucoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3351-86-8 | |

| Record name | Fucoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fucoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fucoxanthin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (β,β-Caroten-8(5H)-one, 6',7'-didehydro-5,6-epoxy-4',5',6,7-tetrahydro-3,3',5'-trihydroxy-, (3S,3'S,5R,5'R,6S,6'R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUCOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06O0TC0VSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.